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maltotetraose
Vue d'ensemble
Description
Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is notable for its low sweetness and high solubility in water. It is primarily derived from the hydrolysis of starch or maltodextrin and has significant applications in the food, medical, and chemical industries .
Applications De Recherche Scientifique
Medical Imaging
Maltotetraose has been utilized as a scaffold in the development of imaging agents for bacterial infections. A recent study demonstrated the effectiveness of a maltotriose-based fluorescent probe, Cy7-1-maltotriose, which showed superior uptake in bacterial cells compared to mammalian cells. This specificity allows for non-invasive imaging of infections, making it a promising tool for diagnosing conditions such as wound infections and assessing treatment efficacy in vivo using fluorescence and photoacoustic imaging techniques .
Case Study: Imaging Bacterial Infections
- Objective : To develop a targeted imaging agent for bacterial infections.
- Methodology : The study compared maltotriose and this compound derivatives for their pharmacokinetic properties and imaging capabilities.
- Findings : Cy7-1-maltotriose provided enhanced imaging signals in infected tissues compared to maltohexose derivatives, indicating its potential as a more effective imaging agent .
Food Science
In the food industry, this compound is recognized for its functional properties that enhance product quality. It exhibits low osmotic pressure, high water-holding capacity, and mild sweetness, making it suitable for various applications in food processing. Additionally, this compound can inhibit sucrose crystallization and improve the stability of foam in beverages like beer .
Applications in Food Processing
- Stabilizer : Used to enhance the texture and stability of food products.
- Sweetener : Provides mild sweetness without significantly increasing caloric content.
- Foam Enhancer : Improves the quality of beer foam, contributing to better sensory attributes .
Clinical Chemistry
This compound serves as a substrate in clinical chemistry for measuring blood glucose levels. Its ability to undergo enzymatic hydrolysis makes it valuable in assays that monitor glycemic responses and enzyme activities related to carbohydrate metabolism .
Enzymatic Assays
- Substrate for Enzymes : this compound derivatives are used to assess the activity of enzymes such as α-amylase and glycogen phosphorylase.
- Fluorogenic Derivatives : These derivatives provide high analytical sensitivity for enzyme assays, facilitating research in metabolic disorders .
Enzymatic Research
This compound is also significant in enzymatic research due to its role as a product of starch hydrolysis. Researchers have developed this compound-producing amylases that improve baking performance by enhancing dough rheology and texture in whole-grain bread production .
Case Study: Baking Performance Enhancement
- Objective : To evaluate the impact of this compound-producing enzymes on bread quality.
- Methodology : Whole wheat flour was treated with G4-amylase to assess changes in dough properties.
- Findings : The addition of this compound improved dough elasticity and bread volume, indicating its potential as a baking improver .
Mécanisme D'action
Maltotetraose, also known as Amylotetraose or alpha-maltotetraose, is a linear maltooligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds . It demonstrates remarkable versatility in food processing and exhibits specific physiological functions .
Target of Action
This compound’s primary targets are the enzymes Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes play a crucial role in the hydrolysis of amylaceous polysaccharides into maltooligosaccharides.
Mode of Action
This compound interacts with its target enzymes, catalyzing the hydrolysis of amylaceous polysaccharides into maltooligosaccharides, with this compound being the main product . This interaction results in changes in the structure of the polysaccharides, breaking them down into simpler sugars.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrolysis of amylaceous polysaccharides. This process is catalyzed by this compound amylase, resulting in the production of maltooligosaccharides . The downstream effects include the production of simpler sugars that can be used in various metabolic processes.
Pharmacokinetics
It is known that this compound is highly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the breakdown of complex carbohydrates into simpler sugars. This can provide a continuous energy supply to the human body . Furthermore, this compound can suppress the growth of several putrefactive bacteria while enhancing the intestinal environment .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the enzyme that interacts with this compound, Pp-Mta∆CBM, has been found to have maximum activity at 55 ℃ and pH 7.0 . Therefore, these conditions could potentially enhance the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Maltotetraose plays a significant role in biochemical reactions. It is a substrate for the enzyme-coupled determination of amylase activity in biological fluids . This compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product, is extensively used in the food industry .
Cellular Effects
This compound has been found to influence cellular processes. It increases the α-amylase synthesis rate in B. stearothermophilus and inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with the enzyme β-amylase, which shows high specificity for cleaving the α-1,4-glucosidic linkage of starch from the non-reducing end, thereby liberating maltose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The supernatant obtained from the culture of P. pastoris X-33-pPICZαA- mta∆CBM was filtered through a 0.45 μm filter and then subjected to concentration and buffer exchange with 10 mM Tris-HCl buffer (pH 7.5) by ultrafiltration .
Metabolic Pathways
This compound is involved in the metabolic pathway of starch hydrolysis, where it interacts with enzymes like β-amylase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Maltotetraose can be synthesized through enzymatic hydrolysis of starch or maltodextrin. The predominant method involves the use of this compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product . The enzyme this compound amylase belongs to the glycoside hydrolase family 13 and can sequentially cleave the fourth α-1,4-glycosidic bond from the non-reducing ends of amylaceous polysaccharides .
Industrial Production Methods: In industrial settings, this compound is produced through multi-enzymatic hydrolysis followed by yeast fermentation and simulated moving bed (SMB) separation to achieve high purity . This method ensures a production process that is environmentally friendly, safe, and efficient. The cost analysis indicates that producing high-purity this compound through this method is economically viable .
Analyse Des Réactions Chimiques
Types of Reactions: Maltotetraose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using this compound amylase.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound.
Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and acceptors under acidic or enzymatic conditions.
Major Products:
Hydrolysis: Produces glucose units.
Oxidation: Produces oxidized derivatives of this compound.
Glycosylation: Produces glycosylated derivatives of this compound.
Comparaison Avec Des Composés Similaires
Maltotriose: Composed of three glucose units linked by α-1,4-glycosidic bonds.
Maltopentose: Composed of five glucose units linked by α-1,4-glycosidic bonds.
Comparison: Maltotetraose is unique due to its specific physiological functions and its ability to enhance the quality of food products by improving moisture retention and reducing the production of Maillard reaction products . Unlike maltotriose and maltopentose, this compound has been extensively studied for its potential health benefits, including its role in inhibiting early stages of atherosclerosis and suppressing the growth of pathogenic bacteria .
Activité Biologique
Maltotetraose, a tetrasaccharide composed of four glucose units linked by α-(1–4) glycosidic bonds, has garnered significant attention in biochemical and industrial applications due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its production, enzymatic interactions, antibacterial properties, and potential applications in various fields.
1. Production and Enzymatic Activity
This compound can be produced through the enzymatic hydrolysis of starch by various microbial amylases. Notably, Pseudomonas stutzeri and Bacillus species have been identified as effective producers of this compound.
Table 1: Enzymatic Production of this compound
Microorganism | Enzyme Type | Substrate Used | This compound Yield (%) |
---|---|---|---|
Pseudomonas stutzeri | α-Amylase | Potato Starch | 98% |
Bacillus circulans | This compound-producing Amylase | Starch | Variable |
Research indicates that the optimal conditions for this compound production vary among different strains. For instance, Pseudomonas stutzeri achieves maximum amylase activity at a pH of 8.0 and a temperature of 60°C . This strain's ability to produce this compound in high yields without glucose presence suggests its potential utility in food processing applications where sweetness reduction is desired .
2.1 Antibacterial Properties
This compound exhibits notable antibacterial activity, particularly against Erwinia species, which are known plant pathogens responsible for diseases such as stalk rot in various crops . In studies comparing various maltooligosaccharides, this compound was the only compound that demonstrated significant inhibitory effects on these pathogens. This property suggests potential applications in agriculture as a natural pesticide or growth enhancer.
2.2 Physiological Effects
In addition to its antibacterial properties, this compound has been studied for its physiological effects on fermentation processes. Research involving Saccharomyces cerevisiae indicates that this compound can be fermented effectively, contributing to the overall metabolic efficiency of yeast during alcohol production . The respiratory quotient (RQ) observed during this compound metabolism is notably higher than that for other sugars like maltose and glucose, indicating a different metabolic pathway that could be exploited in industrial fermentation processes .
3. Applications in Food and Industry
This compound's unique properties make it suitable for various applications:
- Food Industry : It serves as a food additive to improve texture while reducing sweetness without compromising flavor. Its high moisture retention capacity helps prevent retrogradation in baked goods .
- Clinical Chemistry : this compound is utilized as a substrate in assays for measuring blood glucose levels, showcasing its relevance in medical diagnostics .
- Agriculture : Its antibacterial properties against plant pathogens highlight its potential use as a natural pesticide, promoting healthier crop yields.
Case Study 1: Antibacterial Efficacy
In a controlled study examining the antibacterial efficacy of maltodextrins and oligosaccharides against Erwinia sp., this compound was found to inhibit bacterial growth significantly compared to glucose and maltose. This finding supports the hypothesis that specific oligosaccharides can be used strategically to manage plant diseases .
Case Study 2: Fermentation Performance
A study on the fermentation performance of different Saccharomyces strains revealed that those grown on this compound exhibited higher growth rates and metabolic efficiency compared to those grown on glucose or maltose alone. This case underscores the importance of oligosaccharides like this compound in optimizing fermentation processes in brewing and bioethanol production .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-ZLBHSGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34612-38-9 | |
Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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